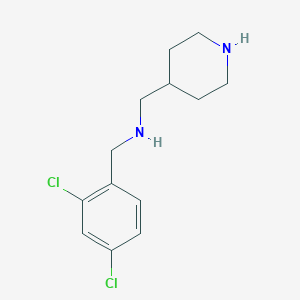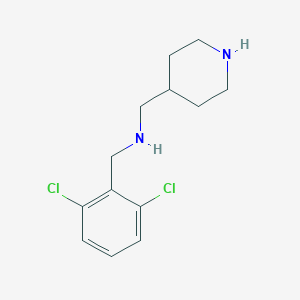![molecular formula C17H17N3O2S B499902 2-[(4-phenylpiperazino)sulfonyl]benzonitrile](/img/structure/B499902.png)
2-[(4-phenylpiperazino)sulfonyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-phenylpiperazino)sulfonyl]benzonitrile is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by the presence of a phenylpiperazine moiety linked to a benzonitrile group via a sulfonyl bridge. This compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-phenylpiperazino)sulfonyl]benzonitrile typically involves the reaction of 4-phenylpiperazine with benzenesulfonyl chloride, followed by the introduction of a nitrile group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 4-phenylpiperazine with benzenesulfonyl chloride in the presence of a base.
Step 2: Introduction of the nitrile group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-[(4-phenylpiperazino)sulfonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(4-phenylpiperazino)sulfonyl]benzonitrile involves its interaction with specific molecular targets in the body. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action can enhance cognitive function and is particularly beneficial in the treatment of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole
Uniqueness
2-[(4-phenylpiperazino)sulfonyl]benzonitrile is unique due to its specific structural features, which confer distinct pharmacological properties. Its sulfonyl linkage and benzonitrile group contribute to its ability to interact with acetylcholinesterase, making it a promising candidate for the development of drugs targeting neurological disorders .
属性
分子式 |
C17H17N3O2S |
|---|---|
分子量 |
327.4g/mol |
IUPAC 名称 |
2-(4-phenylpiperazin-1-yl)sulfonylbenzonitrile |
InChI |
InChI=1S/C17H17N3O2S/c18-14-15-6-4-5-9-17(15)23(21,22)20-12-10-19(11-13-20)16-7-2-1-3-8-16/h1-9H,10-13H2 |
InChI 键 |
MFWNJBHSHLEMPH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C#N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499819.png)
![2-{2-chloro-6-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B499821.png)
![1-(tetrahydrofuran-2-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)methanamine](/img/structure/B499824.png)
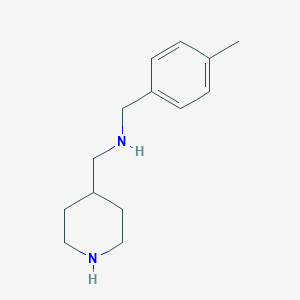
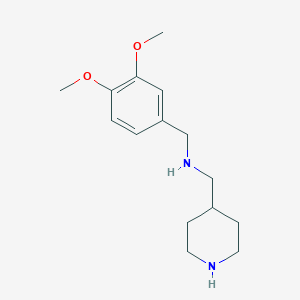
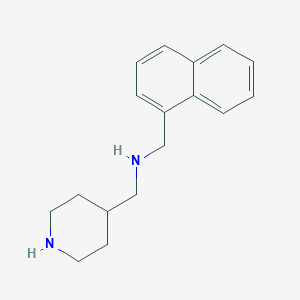
![N-[2-(benzyloxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499832.png)
![1-{2-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499833.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499836.png)
![1-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499838.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499839.png)
![1-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499840.png)
